molecular formula C22H16FNO5 B11021301 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate

Cat. No.: B11021301
M. Wt: 393.4 g/mol
InChI Key: QRHVPVBFEDHULM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a fluorophenyl group, a benzoxazole ring, and a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Esterification: The final step involves the esterification of the benzoxazole derivative with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the benzoxazole ring can participate in hydrogen bonding or π-π stacking interactions. The dimethoxybenzoate moiety may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate
  • 3-(4-Bromophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate
  • 3-(4-Methylphenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate

Uniqueness

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their binding affinity to biological targets.

Properties

Molecular Formula

C22H16FNO5

Molecular Weight

393.4 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C22H16FNO5/c1-26-18-10-5-14(11-20(18)27-2)22(25)28-16-8-9-17-19(12-16)29-24-21(17)13-3-6-15(23)7-4-13/h3-12H,1-2H3

InChI Key

QRHVPVBFEDHULM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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